

An In-depth Technical Guide to the Protein-Protein Interactions of OGG1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-oxoguanine DNA glycosylase 1 (OGG1) is a critical enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. Beyond its canonical role in DNA repair, emerging evidence highlights OGG1's involvement in transcriptional regulation and signaling pathways, making it a protein of significant interest in various fields, including oncology and neurodegenerative diseases. The functional versatility of OGG1 is largely dictated by its dynamic interactions with a host of other proteins. This technical guide provides a comprehensive overview of the known protein-protein interactions of OGG1, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated cellular pathways and workflows.

Quantitative Data on OGG1 Protein-Protein Interactions

The following table summarizes the available quantitative data for the interactions between OGG1 and its partner proteins. It is important to note that for many documented interactions, precise quantitative data such as dissociation constants (Kd) have not been experimentally determined or are not publicly available.



Interacting Protein	Method	Dissociation Constant (Kd)	Conditions	Reference
APE1	Electrophoretic Mobility Shift Assay (EMSA)	~2.8 nM (for AP site product)	Inactive OGG1 mutant (K249Q)	[1]
EMSA	~23.4 nM (for 8-oxoG substrate)	Inactive OGG1 mutant (K249Q)	[1]	
DNA Polymerase β (Pol β)	Microscale Thermophoresis	390 ± 80 nM	Labeled OGG1	_
Microscale Thermophoresis	580 ± 200 nM	Labeled Pol β		_
NEIL1	Not specified	~2–20 nM (for AP site product)	[2]	_

Key Protein-Protein Interactions of OGG1 Core Base Excision Repair (BER) Pathway Interactions

OGG1 functions in concert with several other proteins to efficiently repair 8-oxoG lesions. These interactions are crucial for the coordinated handover of the DNA intermediate during the repair process.

- Apurinic/Apyrimidinic Endonuclease 1 (APE1): Following the excision of 8-oxoG by OGG1, an apurinic/apyrimidinic (AP) site is generated. APE1 is recruited to this site and incises the phosphodiester backbone 5' to the AP site. While a direct physical interaction is debated, APE1 functionally stimulates OGG1's turnover by processing the AP site, thereby releasing OGG1 from its product-bound state.[1][3] Some studies suggest that APE1 can actively displace OGG1 from the DNA.[3]
- X-ray repair cross-complementing protein 1 (XRCC1): XRCC1 acts as a scaffold protein, coordinating the activities of multiple BER enzymes. It has been shown to interact with OGG1 and enhance its DNA glycosylase activity.[4] This interaction is thought to stabilize OGG1 at the damage site and facilitate the recruitment of downstream repair factors.



- Poly (ADP-ribose) polymerase 1 (PARP1): PARP1 is a DNA damage sensor that is rapidly recruited to sites of DNA strand breaks. OGG1 has been shown to directly bind to and stimulate the activity of PARP1.[5] This interaction is enhanced by oxidative stress and is thought to play a role in signaling the presence of DNA damage and recruiting other repair factors.[5]
- DNA Polymerase β (Pol β) and λ (Pol λ): After APE1 processes the AP site, a DNA polymerase is required to fill the resulting single-nucleotide gap. OGG1 has been shown to interact with both Pol β and Pol λ, potentially recruiting them to the site of repair.[4]
- RECQL4: This DNA helicase physically and functionally interacts with OGG1, promoting its catalytic activity. This interaction is enhanced by acute oxidative stress.[6][7]
- SIRT1: The NAD+-dependent protein deacetylase SIRT1 indirectly regulates the interaction between OGG1 and RECQL4. SIRT1 deacetylates RECQL4, which in turn controls its binding to OGG1.[6][7]

Cell Cycle and Checkpoint Control Interactions

Rad9-Rad1-Hus1 (9-1-1) complex: This checkpoint clamp protein complex, involved in DNA damage sensing and cell cycle arrest, directly interacts with all three of its subunits with OGG1.[4][8] This interaction enhances the DNA binding and glycosylase activity of OGG1, suggesting a direct link between DNA repair and cell cycle control.[4]

Interactions with Protein Kinases

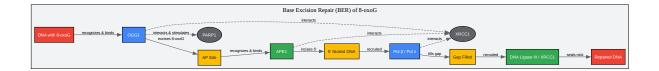
• Protein Kinase C (PKC): OGG1 is a substrate for PKC, which phosphorylates the protein. While this phosphorylation does not appear to alter OGG1's enzymatic activity, it may influence its sub-nuclear localization.[4]

Transcriptional Regulation and Signaling

NF-κB: OGG1 plays a role in regulating the activity of the transcription factor NF-κB. Under oxidative stress, OGG1 can bind to 8-oxoG within promoter regions, and this complex can facilitate the binding of NF-κB to its target DNA sequences, thereby modulating the expression of inflammatory genes.[9][10]



Signaling and Experimental Workflow Diagrams Signaling Pathway: Base Excision Repair of 8oxoguanine

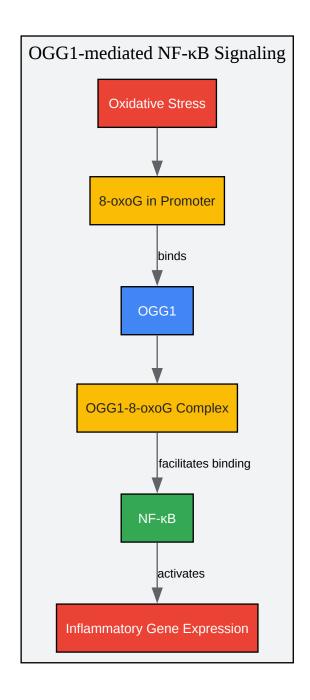


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Caption: Base Excision Repair pathway for 8-oxoguanine initiated by OGG1.

Signaling Pathway: OGG1-mediated NF-kB Activation



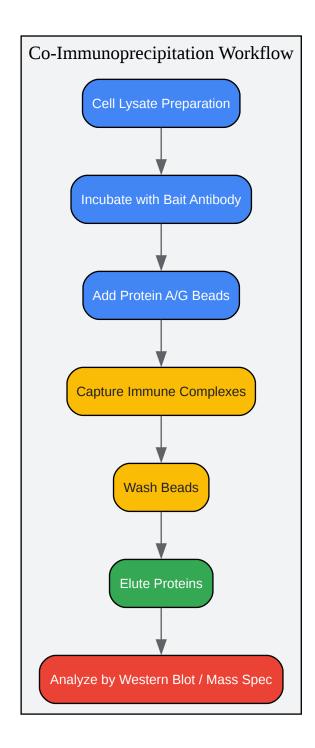


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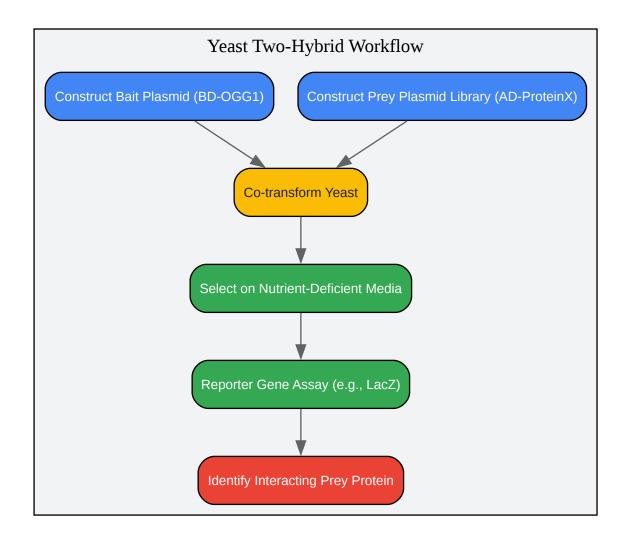
Caption: OGG1's role in the activation of NF-kB-dependent gene expression.

Experimental Workflow: Co-Immunoprecipitation









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